molecular formula C14H10ClN B14019512 2-Chloro-4-methylbenzo[h]quinoline CAS No. 61773-06-6

2-Chloro-4-methylbenzo[h]quinoline

Cat. No.: B14019512
CAS No.: 61773-06-6
M. Wt: 227.69 g/mol
InChI Key: VLMGKKNZLLTOGT-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position and a methyl group at the fourth position on the benzo[h]quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylbenzo[h]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 4-chloro-2-methylbenzoic acid with aniline in the presence of a dehydrating agent such as polyphosphoric acid (PPA) can yield the desired quinoline derivative . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often employs green and sustainable synthetic approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For example, the use of ionic liquids and ultrasound-promoted synthesis has been reported to enhance the efficiency and yield of the compound while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylbenzo[h]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-4-methylbenzo[h]quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.

    Medicine: It exhibits potential anticancer, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylbenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can intercalate into DNA, disrupting the replication and transcription processes. These interactions contribute to its biological activities, such as anticancer and antimicrobial effects .

Comparison with Similar Compounds

2-Chloro-4-methylbenzo[h]quinoline can be compared with other quinoline derivatives, such as:

  • 2-Methyl-4-chlorobenzo[h]quinoline
  • 1-Chloro-3-methylbenzo[f]quinoline
  • 1-Methyl-3-chlorobenzo[f]quinoline

These compounds share similar structural features but differ in the position of the chlorine and methyl groups. The unique arrangement of substituents in this compound contributes to its distinct chemical reactivity and biological activities .

Properties

CAS No.

61773-06-6

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-4-methylbenzo[h]quinoline

InChI

InChI=1S/C14H10ClN/c1-9-8-13(15)16-14-11(9)7-6-10-4-2-3-5-12(10)14/h2-8H,1H3

InChI Key

VLMGKKNZLLTOGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC3=CC=CC=C32)Cl

Origin of Product

United States

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